molecular formula C9H18N2 B091469 1,4-Diazaspiro[5.5]undecane CAS No. 180-76-7

1,4-Diazaspiro[5.5]undecane

Cat. No.: B091469
CAS No.: 180-76-7
M. Wt: 154.25 g/mol
InChI Key: VVBIFWHTQJEQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure where two nitrogen atoms are incorporated into a spiro[55]undecane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diazaspiro[5.5]undecane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with commercially available tert-butyl (1-(aminomethyl)cyclohexyl)carbamate, followed by a series of protecting and deprotecting steps to control the selectivity of the amino groups. The spirocycle core is formed late in the process by intramolecular cyclization .

Industrial Production Methods: Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often employ automated synthesis and purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

1,4-Diazaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and aryl halides under basic conditions.

Major Products:

Comparison with Similar Compounds

1,4-Diazaspiro[5.5]undecane can be compared with other spirocyclic compounds such as:

Uniqueness: this compound is unique due to its specific nitrogen positioning within the spirocyclic framework, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

1,4-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-4-9(5-3-1)8-10-6-7-11-9/h10-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBIFWHTQJEQQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442655
Record name 1,4-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180-76-7
Record name 1,4-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-diazaspiro[5.5]undecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diazaspiro[5.5]undecane
Reactant of Route 2
1,4-Diazaspiro[5.5]undecane
Reactant of Route 3
1,4-Diazaspiro[5.5]undecane
Reactant of Route 4
1,4-Diazaspiro[5.5]undecane
Reactant of Route 5
1,4-Diazaspiro[5.5]undecane
Reactant of Route 6
1,4-Diazaspiro[5.5]undecane
Customer
Q & A

Q1: What are the primary chemical reactions that 1,4-Diazaspiro[5.5]undecane-3,5-diones can undergo?

A1: Research indicates that this compound-3,5-diones can undergo both oxidation and reduction reactions. Electrolytic oxidation of these compounds primarily yields N-(1-aminocyclohexanecarbonyl)oxamic acid with a yield of approximately 80% []. On the other hand, reduction predominantly results in the formation of the corresponding alcohol (60% yield) alongside a small amount of dimer (5%) []. The specific mechanisms governing these reactions are currently under investigation.

Q2: Have any biological activities been reported for this compound derivatives?

A2: Yes, certain 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones have shown promising anticonvulsant activity []. Notably, compound 6g in the study exhibited significant potency in the subcutaneous pentylenetetrazole (scPTZ) seizure model, surpassing the reference drugs Phenobarbital and Ethosuximide []. Another derivative, compound 6e, displayed higher potency compared to Diphenylhydantoin in the maximal electroshock (MES) seizure model [].

Q3: What synthetic approaches are commonly employed for the preparation of this compound derivatives?

A3: One common strategy for synthesizing 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones involves a multi-step process []. This approach starts with a Strecker synthesis using an appropriate cycloalkanone, followed by partial hydrolysis of the nitrile group, and subsequent N-cyanomethylation to yield 1-[(aryl)(cyanomethyl)amino]cycloalkanecarboxamides []. Further hydrolysis and cyclization steps ultimately lead to the desired spiro compounds, which can be further modified through alkylation or aralkylation reactions [].

Q4: Are there any known structure-activity relationships for the anticonvulsant activity of this compound derivatives?

A4: While specific structure-activity relationships are still under investigation, the study suggests that substitutions at the 1- and 4- positions of the this compound-3,5-dione scaffold significantly influence anticonvulsant activity []. Further research exploring different substituents and their impact on potency and selectivity is necessary to establish comprehensive structure-activity relationships.

  1. The Electrochemistry of 1‐Substituted 1,4‐Diazaspiro(5.5)undecane‐3,5‐ diones in Non‐Aqueous Media.
  2. Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.